molecular formula C21H24ClN5O2S B11232211 4-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11232211
M. Wt: 446.0 g/mol
InChI Key: CQFKCFNUMSDTDH-UHFFFAOYSA-N
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Description

4-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(diethylamino)aniline to form an intermediate, which is then reacted with 4-(6-methylpyrimidin-2-yl)amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

4-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H24ClN5O2S

Molecular Weight

446.0 g/mol

IUPAC Name

4-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H24ClN5O2S/c1-4-27(5-2)20-14-15(3)23-21(25-20)24-17-8-10-18(11-9-17)26-30(28,29)19-12-6-16(22)7-13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25)

InChI Key

CQFKCFNUMSDTDH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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